molecular formula C28H45NO5Si B12284563 (3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide

(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide

Cat. No.: B12284563
M. Wt: 503.7 g/mol
InChI Key: RFODHSIIJZKRDJ-UHFFFAOYSA-N
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Description

The compound “(3a’S,4’R,5’R,6a’R)-5’-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spiro structure, which is often associated with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. Typical synthetic routes may include:

  • Formation of the spiro[1,3-dioxane-2,2’(1’H)-pentalene] core through cyclization reactions.
  • Introduction of the hexahydro and dimethylsilyl groups via selective reduction and silylation reactions.
  • Attachment of the N-[(1R)-2-hydroxy-1-phenylethyl] group through amide bond formation.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound may be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects, such as its ability to act as a drug or drug precursor.

Industry

In industry, the compound may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to a specific enzyme or receptor, leading to a change in the activity of that target. The pathways involved may include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other spiro compounds or molecules with similar functional groups. Examples include:

  • Spiro[1,3-dioxane-2,2’(1’H)-pentalene] derivatives.
  • Compounds with hexahydro and dimethylsilyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its spiro structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H45NO5Si

Molecular Weight

503.7 g/mol

IUPAC Name

2'-[tert-butyl(dimethyl)silyl]oxy-N-(2-hydroxy-1-phenylethyl)-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide

InChI

InChI=1S/C28H45NO5Si/c1-26(2,3)35(6,7)34-23-13-20-14-28(32-17-27(4,5)18-33-28)15-21(20)24(23)25(31)29-22(16-30)19-11-9-8-10-12-19/h8-12,20-24,30H,13-18H2,1-7H3,(H,29,31)

InChI Key

RFODHSIIJZKRDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(CC3CC(C(C3C2)C(=O)NC(CO)C4=CC=CC=C4)O[Si](C)(C)C(C)(C)C)OC1)C

Origin of Product

United States

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